molecular formula C7H7N3O B8580745 8-Hydroxy-6-methylimidazo[1,2-a]pyrazine

8-Hydroxy-6-methylimidazo[1,2-a]pyrazine

Cat. No. B8580745
M. Wt: 149.15 g/mol
InChI Key: XKRIRLKSWNHAHS-UHFFFAOYSA-N
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Patent
US08362018B2

Procedure details

A mixture of 1,6-dimethyl-8-oxo-7,8-dihydro-imidazo[1,2-a]pyrazin-1-ium bromide salt (4.3 g, 16.4 mmol) and imidazole (20.4 g, 310 mmol) is stirred at 175° C. for 20 h. After this time the reaction mixture is cooled down to 100° C. and poured into ice-water with vigorous stirring. No precipitation is observed therefore the solvent is removed and the imidazole distilled off under vacuum at approx. 130° C. The solid remaining is triturated with DCM to give 6-methyl-7H-imidazo[1,2-a]pyrazin-8-one as a brown solid (970 mg). The mother liq. are purified by column chromatography using a gradient of (DMC/MeOH:99/1 to 95/5) to give a further 667 mg of 6-methyl-7H-imidazo[1,2-a]pyrazin-8-one as a pale yellow solid (1.66 g, 68%).
Name
1,6-dimethyl-8-oxo-7,8-dihydro-imidazo[1,2-a]pyrazin-1-ium bromide salt
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-].C[N+:3]1[CH:4]=[CH:5][N:6]2[CH:11]=[C:10]([CH3:12])[NH:9][C:8](=[O:13])[C:7]=12.N1C=CN=C1>>[CH3:12][C:10]1[NH:9][C:8](=[O:13])[C:7]2[N:6]([CH:5]=[CH:4][N:3]=2)[CH:11]=1 |f:0.1|

Inputs

Step One
Name
1,6-dimethyl-8-oxo-7,8-dihydro-imidazo[1,2-a]pyrazin-1-ium bromide salt
Quantity
4.3 g
Type
reactant
Smiles
[Br-].C[N+]=1C=CN2C1C(NC(=C2)C)=O
Name
Quantity
20.4 g
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Stirring
Type
CUSTOM
Details
is stirred at 175° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture is cooled down to 100° C.
CUSTOM
Type
CUSTOM
Details
No precipitation
CUSTOM
Type
CUSTOM
Details
the solvent is removed
DISTILLATION
Type
DISTILLATION
Details
the imidazole distilled off under vacuum at approx. 130° C
CUSTOM
Type
CUSTOM
Details
The solid remaining is triturated with DCM

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC=1NC(C=2N(C1)C=CN2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 970 mg
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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